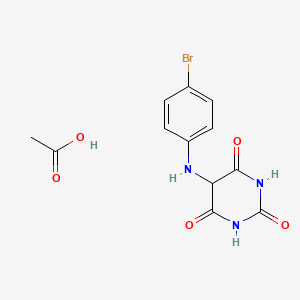
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a combination of acetic acid and a diazinane ring substituted with a bromoanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 4-bromoaniline with a diazinane derivative in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts such as PPh3 can enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted diazinane derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromoanilino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The diazinane ring may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-5-(4-bromoanilino)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
- 5-(4-bromoanilino)-3-methyl-5-oxopentanoic acid
Uniqueness
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and the presence of both acetic acid and diazinane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
6972-21-0 |
|---|---|
Molekularformel |
C12H12BrN3O5 |
Molekulargewicht |
358.14 g/mol |
IUPAC-Name |
acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H8BrN3O3.C2H4O2/c11-5-1-3-6(4-2-5)12-7-8(15)13-10(17)14-9(7)16;1-2(3)4/h1-4,7,12H,(H2,13,14,15,16,17);1H3,(H,3,4) |
InChI-Schlüssel |
GGSPMLYRJFADIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=CC=C1NC2C(=O)NC(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


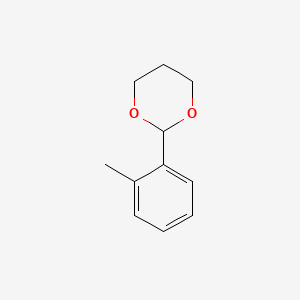
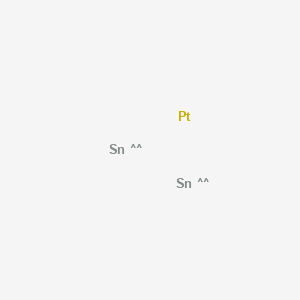
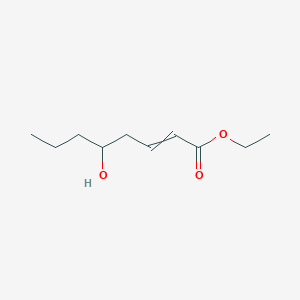
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
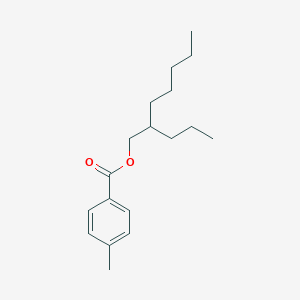
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
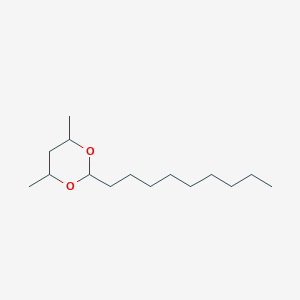
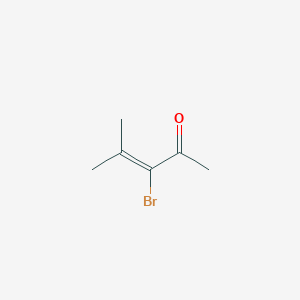
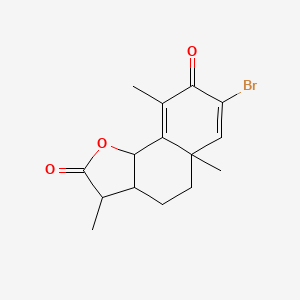
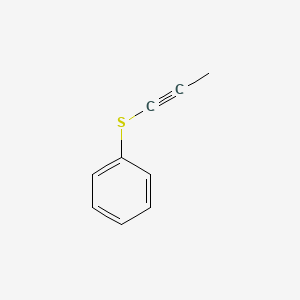
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
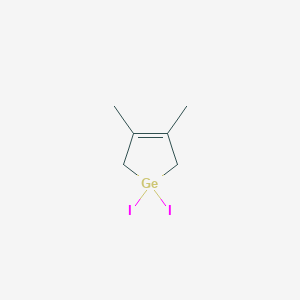

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
